molecular formula C21H24N6O3S B2435568 (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide CAS No. 941896-36-2

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide

Cat. No. B2435568
CAS RN: 941896-36-2
M. Wt: 440.52
InChI Key: WDKJZBXVVKQUDW-ALCCZGGFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide is a useful research compound. Its molecular formula is C21H24N6O3S and its molecular weight is 440.52. The purity is usually 95%.
BenchChem offers high-quality (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Reactivity

Versatile Synthesis of Heterocycles

The reactivity of similar acrylamide compounds has been explored, resulting in the synthesis of various heterocyclic systems. For instance, compounds have been developed through reactions with hydroxylamine, hydrazine, guanidine, thiourea, and ethyl glycinate, leading to the creation of isoxazoles, pyrazoles, pyrimidines, and more, showcasing the compound's versatility in generating a wide range of derivatives with potential biological activities (Bondock, El-Gaber Tarhoni, & Fadda, 2011).

Facile Synthesis of Derivatives

Methods have been reported for the straightforward synthesis of derivatives, such as pyrazolopyrimidines, emphasizing the ease of obtaining structurally diverse compounds from acrylate precursors. These synthetic routes offer pathways to create compounds with potentially novel properties and applications (Kanno et al., 1991).

Biological Evaluation

Anticancer and Anti-inflammatory Properties

Novel series of pyrazolopyrimidine derivatives have shown promising anticancer and anti-inflammatory activities. The synthesis of these derivatives in a single step via condensation showcases the potential therapeutic applications of complex compounds in treating various diseases (Rahmouni et al., 2016).

Antiviral Activities

Benzamide-based aminopyrazoles and their fused heterocycles have been synthesized and tested for anti-influenza A virus activity. Some compounds exhibited significant antiviral activities, highlighting the potential use of these compounds in developing antiviral therapeutics (Hebishy, Salama, & Elgemeie, 2020).

properties

IUPAC Name

(Z)-3-(1,3-benzodioxol-5-yl)-N-[2-[6-methylsulfanyl-4-(propan-2-ylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O3S/c1-13(2)24-19-15-11-23-27(20(15)26-21(25-19)31-3)9-8-22-18(28)7-5-14-4-6-16-17(10-14)30-12-29-16/h4-7,10-11,13H,8-9,12H2,1-3H3,(H,22,28)(H,24,25,26)/b7-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDKJZBXVVKQUDW-ALCCZGGFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)C=CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)/C=C\C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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